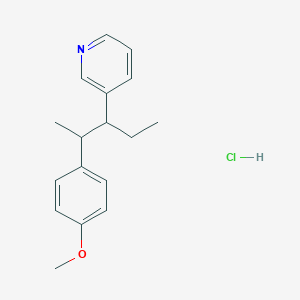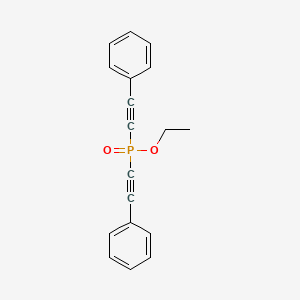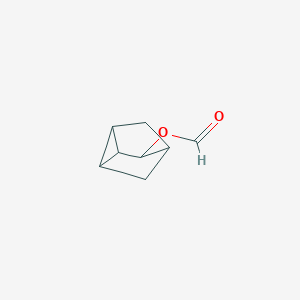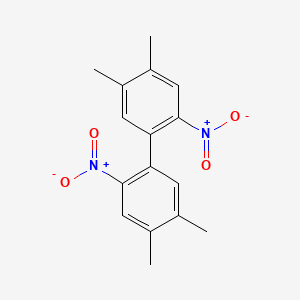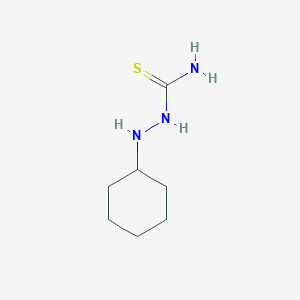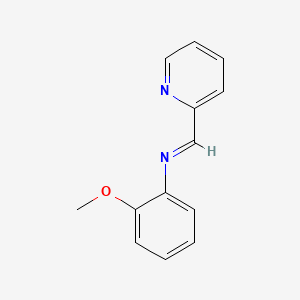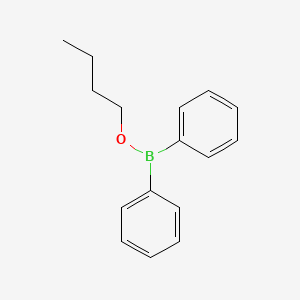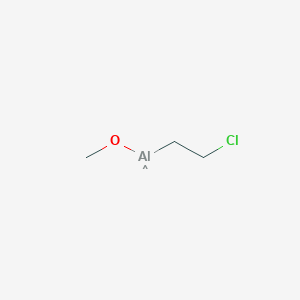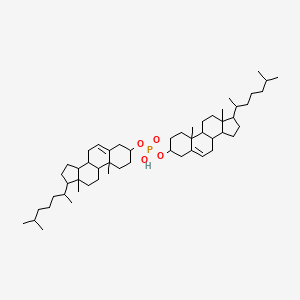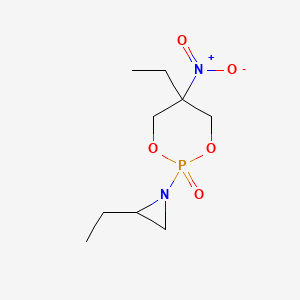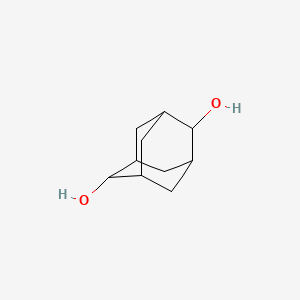![molecular formula C20H26 B14704974 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 23946-68-1](/img/structure/B14704974.png)
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is an aromatic hydrocarbon with a complex structure. It consists of a benzene ring substituted with four methyl groups and an additional benzene ring attached via a methylene bridge. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2,4,5-trimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the organic layer is separated, dried, and purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product. The use of advanced catalysts and automation in industrial settings ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, converting the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, occur at the methyl groups or the benzene ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives.
科学研究应用
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stable aromatic structure.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
作用机制
The mechanism of action of 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene involves its interaction with molecular targets through its aromatic rings and methyl groups The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its reactivity and binding affinity with other molecules
相似化合物的比较
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler aromatic hydrocarbon with four methyl groups on a benzene ring.
2,4,5-Trimethylbenzyl chloride: A benzene ring with three methyl groups and a chloromethyl group.
Durene: Another name for 1,2,4,5-tetramethylbenzene.
Uniqueness
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its complex structure, combining multiple methyl groups and an additional benzene ring. This complexity enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
23946-68-1 |
|---|---|
分子式 |
C20H26 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
1,2,4,5-tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-16(5)19(10-13(12)2)11-20-17(6)14(3)9-15(4)18(20)7/h8-10H,11H2,1-7H3 |
InChI 键 |
IONMHQZQJOPAKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)CC2=C(C(=CC(=C2C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


